molecular formula C11H12N2O4 B11487211 {[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid

{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid

Cat. No.: B11487211
M. Wt: 236.22 g/mol
InChI Key: VYDSZOKEUUDMPG-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID is a complex organic compound with a molecular formula of C12H12N2O4 This compound is characterized by the presence of a cyano group, a methoxymethyl group, and a methylpyridinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID typically involves multiple steps. One common method involves the reaction of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinol with chloroacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxymethyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyridines or nitriles.

Scientific Research Applications

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can act as an electrophile, while the methoxymethyl group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of acetic acid.

    2-[[2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1-PYRIDINYL]-1-OXOETHYL]AMINO]BENZOIC ACID METHYL ESTER: Contains an additional oxo group and an amino linkage.

Uniqueness

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetic acid

InChI

InChI=1S/C11H12N2O4/c1-7-3-8(5-16-2)9(4-12)11(13-7)17-6-10(14)15/h3H,5-6H2,1-2H3,(H,14,15)

InChI Key

VYDSZOKEUUDMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)O)C#N)COC

Origin of Product

United States

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